
3-Thiophenecarbonyl chloride
Overview
Description
3-Thiophenecarbonyl chloride is an important organic synthesis intermediate, commonly used in the preparation of various thiophene derivatives, including pharmaceuticals and agrochemicals . This compound is characterized by its thiophene and carbonyl functional groups, making it a versatile building block in the synthesis of heterocyclic compounds . It is a colorless liquid with a pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiophenecarbonyl chloride can be synthesized from methyl 3-thiophenecarboxylate. The process involves dissolving methyl 3-thiophenecarboxylate in tetrahydrofuran, followed by the addition of an aqueous solution of sodium hydroxide at room temperature. The reaction mixture is then stirred at 60°C. After the reaction is complete, the mixture is cooled to room temperature and made acidic with hydrochloric acid. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to obtain crude this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiophene-3-carboxylic acid with thionyl chloride. This method is efficient and yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form thiophene amides.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the thiophene moiety into aromatic compounds.
Common Reagents and Conditions:
Amines: For the formation of thiophene amides.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation reactions.
Major Products:
Thiophene Amides: Formed from reactions with amines.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
Medicinal Chemistry
3-Thiophenecarbonyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to introduce thiophene moieties into larger structures makes it valuable for developing pharmaceuticals.
- Synthesis of Anticoagulants : Research has demonstrated that derivatives of this compound can be synthesized to create N-(thiophene-2-carbonyl)-N-(3-cyano- or -4-cyanophenyl)benzamides, which have shown promising inhibitory effects on thrombin and Factor Xa, important targets in anticoagulant therapy .
- Antimicrobial Agents : The compound is also utilized in the preparation of various antimicrobial agents. For instance, this compound can be reacted with different amines to yield thiophene-based compounds that exhibit antibacterial properties.
Agricultural Applications
The compound plays a significant role in agricultural chemistry, particularly in the development of pesticides and herbicides.
- Synthesis of Pesticides : It is involved in the synthesis of tioxazafen (3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole), a compound known for its efficacy against nematodes . The reaction between this compound and benzamide oxime leads to this important agricultural chemical.
Materials Science
In materials science, this compound is used as a building block for polymers and other materials.
- Polymer Synthesis : The compound can be utilized in the synthesis of thiophene-containing polymers which exhibit unique electronic properties. These materials are relevant for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Synthesis of Bioactive Compounds
A study investigated the synthesis of various N-substituted thiophene derivatives from this compound. The derivatives were screened for their anticoagulant activity, showing that certain modifications significantly enhanced their efficacy compared to standard treatments .
Case Study 2: Agricultural Efficacy
In another research effort, compounds synthesized from this compound were tested against common agricultural pests. The results indicated a high level of effectiveness, particularly against root-knot nematodes, demonstrating the compound's potential as a pesticide .
Summary Table of Applications
Application Area | Specific Use | Example Compound |
---|---|---|
Medicinal Chemistry | Synthesis of anticoagulants | N-(thiophene-2-carbonyl)-N-(3-cyano- or -4-cyanophenyl)benzamides |
Agriculture | Development of nematicides | Tioxazafen |
Materials Science | Creation of conductive polymers | Thiophene-containing polymers |
Mechanism of Action
The mechanism of action of 3-thiophenecarbonyl chloride involves its ability to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the carbonyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
- Thiophene-2-carbonyl chloride
- Thiophene-3-carboxylic acid
- Thiophene-2-carboxylic acid
Comparison: 3-Thiophenecarbonyl chloride is unique due to its specific position of the carbonyl chloride group on the thiophene ring, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carbonyl chloride, this compound has different electronic properties and steric effects, making it suitable for different synthetic applications .
Biological Activity
3-Thiophenecarbonyl chloride (TCC), a compound with the chemical formula CHClOS, is an important intermediate in organic synthesis, especially in the preparation of various thiophene derivatives. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant research findings.
Overview of this compound
This compound is primarily used in the synthesis of thiophene-based compounds, which have shown diverse biological activities. The compound is a colorless liquid that is sensitive to moisture and can undergo various chemical reactions, including substitution and acylation reactions .
Biochemical Interactions:
- TCC interacts with enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This can lead to modifications in enzyme activity, either inhibiting or activating them.
- It has been observed to influence cellular processes such as signaling pathways and gene expression by modulating transcription factors.
Molecular Mechanisms:
- The primary mechanism involves the formation of covalent bonds with biomolecules. TCC can bind to active sites of enzymes, impacting their functionality.
- Its stability under laboratory conditions allows for consistent results in biochemical assays, although it can degrade under extreme conditions.
Antimicrobial Properties
Research indicates that thiophene derivatives synthesized from TCC exhibit significant antimicrobial activity. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of both Gram-negative and Gram-positive bacteria. The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antimicrobial efficacy .
Anticancer Activity
Thiophene derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines. For example, a derivative synthesized from TCC showed promising results against HeLa cells with minimal toxicity at effective concentrations .
Table 1: Summary of Biological Activities of Thiophene Derivatives from TCC
Pharmacokinetics and Metabolism
The pharmacokinetics of TCC are characterized by its absorption and distribution within biological systems. It acts as a substrate for metabolic enzymes involved in thiophene metabolism, leading to the formation of various bioactive metabolites. The transport mechanisms involve specific membrane transporters that facilitate cellular uptake.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-thiophenecarbonyl chloride from 3-thiophenecarboxylic acid?
The synthesis typically involves reacting 3-thiophenecarboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, followed by the addition of triethylamine (TEA) to neutralize HCl byproduct. A molar ratio of 1:1.2 (acid:SOCl₂) is common, with excess TEA to drive the reaction to completion via precipitation of triethylamine hydrochloride . Temperature control (0°C initial, then room temperature) minimizes side reactions. Post-reaction purification involves filtering the precipitated salt and evaporating DCM under reduced pressure to isolate the product as a brown oil (85–86% yield).
Q. How can I confirm the purity and structure of synthesized this compound?
Use - and -NMR spectroscopy in CDCl₃. Key -NMR signals include δ 7.40–7.25 ppm (thiophene protons), and -NMR peaks at δ 165–170 ppm (carbonyl carbon). FT-IR can corroborate the C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹). TLC with hexane/ethyl acetate (4:1) is recommended for monitoring reaction progress .
Q. What purification methods are effective for removing triethylamine hydrochloride byproducts?
After synthesis, the reaction mixture is filtered to remove precipitated triethylamine hydrochloride. The organic phase is washed with water (to remove residual TEA), dried over anhydrous MgSO₄, and concentrated under vacuum. For highly pure samples, fractional distillation or recrystallization from ether/hexane mixtures may be employed .
Advanced Research Questions
Q. What mechanistic insights explain the role of thionyl chloride in acyl chloride formation?
Thionyl chloride acts as both a chlorinating agent and a dehydrating reagent. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the carboxylic acid oxygen on SOCl₂, forming a mixed anhydride intermediate, and (2) displacement of SO₂ and HCl to yield the acyl chloride. Excess SOCl₂ ensures complete conversion, while TEA scavenges HCl to prevent reversibility .
Q. How can contradictory literature data on reaction yields be resolved?
Discrepancies in reported yields (e.g., 85% vs. lower values) may arise from variations in solvent purity, stoichiometry, or workup procedures. Cross-referencing experimental protocols (e.g., reaction time, temperature, and TEA quantity) and replicating methods under inert atmospheres (to prevent hydrolysis) can validate results. Systematic DOE (Design of Experiments) approaches are recommended to identify critical variables .
Q. What strategies enable comparative reactivity studies of this compound with other acyl chlorides?
Design experiments to compare nucleophilic substitution rates with amines, alcohols, or Grignard reagents. For example, monitor the reaction of this compound with diethylamine versus benzoyl chloride under identical conditions (solvent, temperature). Use kinetic assays (e.g., -NMR time-course studies) to quantify reactivity differences. The electron-withdrawing thiophene ring may enhance electrophilicity compared to phenyl analogs .
Q. How can alternative synthetic routes (e.g., one-pot procedures) improve efficiency?
A one-pot synthesis bypasses isolating this compound by directly reacting 3-thiophenecarboxylic acid with SOCl₂ and subsequent amine addition. This reduces handling of the moisture-sensitive intermediate. For example, in the synthesis of N,N-diethylthiophene-3-carboxamide, adding diethylamine to the crude acyl chloride mixture achieves 86% yield without intermediate purification .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive and releases HCl upon hydrolysis. Store under anhydrous conditions (e.g., molecular sieves). Waste containing residual acyl chloride should be quenched with ice-cold sodium bicarbonate before disposal .
Q. How can researchers efficiently locate authoritative studies on this compound?
Use SciFinder or Reaxys with CAS-specific queries (e.g., "this compound" or CAS No. 36413-58-4). Avoid unreliable sources like benchchem.com . Filter results by peer-reviewed journals and patents, and cross-check synthetic procedures with primary literature (e.g., Journal of Organic Chemistry) .
Properties
IUPAC Name |
thiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBEVAYYDZLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194391 | |
Record name | 3-Thenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41507-35-1 | |
Record name | 3-Thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41507-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041507351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-thenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Thenoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT4LKL45Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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